molecular formula C17H33NO3 B14537036 Undecyl (diethylamino)(oxo)acetate CAS No. 62248-38-8

Undecyl (diethylamino)(oxo)acetate

Cat. No.: B14537036
CAS No.: 62248-38-8
M. Wt: 299.4 g/mol
InChI Key: OBVFGVLZGZMFPA-UHFFFAOYSA-N
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Description

Undecyl (diethylamino)(oxo)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an undecyl group, a diethylamino group, and an oxoacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undecyl (diethylamino)(oxo)acetate typically involves the esterification of undecanol with diethylaminoacetic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually include heating the reactants under reflux to facilitate the esterification process. The general reaction scheme is as follows:

Undecanol+Diethylaminoacetic acidAcid catalystUndecyl (diethylamino)(oxo)acetate+Water\text{Undecanol} + \text{Diethylaminoacetic acid} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} Undecanol+Diethylaminoacetic acidAcid catalyst​Undecyl (diethylamino)(oxo)acetate+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Undecyl (diethylamino)(oxo)acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield undecanol and diethylaminoacetic acid.

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of oxo derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid or sulfuric acid, while basic hydrolysis (saponification) can be performed using sodium hydroxide or potassium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Hydrolysis: Undecanol and diethylaminoacetic acid.

    Oxidation: Oxo derivatives of this compound.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Undecyl (diethylamino)(oxo)acetate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other esters and amides.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of undecyl (diethylamino)(oxo)acetate involves its interaction with biological membranes and enzymes. The diethylamino group can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity. Additionally, the ester group can undergo hydrolysis, releasing undecanol and diethylaminoacetic acid, which may have their own biological effects.

Comparison with Similar Compounds

Similar Compounds

    Undecyl acetate: Similar in structure but lacks the diethylamino group.

    Diethylaminoethyl acetate: Similar in structure but has a shorter alkyl chain.

    Undecyl oxo(propylamino)acetate: Similar but with a propylamino group instead of a diethylamino group.

Uniqueness

Undecyl (diethylamino)(oxo)acetate is unique due to the presence of both an undecyl group and a diethylamino group, which confer distinct chemical and biological properties

Properties

CAS No.

62248-38-8

Molecular Formula

C17H33NO3

Molecular Weight

299.4 g/mol

IUPAC Name

undecyl 2-(diethylamino)-2-oxoacetate

InChI

InChI=1S/C17H33NO3/c1-4-7-8-9-10-11-12-13-14-15-21-17(20)16(19)18(5-2)6-3/h4-15H2,1-3H3

InChI Key

OBVFGVLZGZMFPA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC(=O)C(=O)N(CC)CC

Origin of Product

United States

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